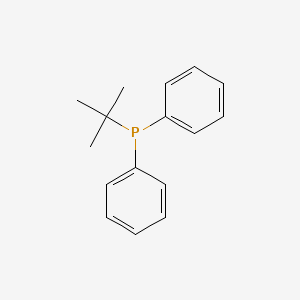

tert-Butyldiphenylphosphine

描述

Historical Development of Organophosphine Ligands in Catalysis

The application of phosphine (B1218219) ligands in catalysis dates back to the mid-20th century. One of the earliest significant uses was by Walter Reppe in the 1940s, who discovered that using NiBr₂(PPh₃)₂ as a catalyst, instead of NiBr₂, improved the efficiency of producing acrylic esters from alkynes, carbon monoxide, and alcohols. wikipedia.org However, the field of homogeneous catalysis experienced a major expansion in the 1960s and 1970s, largely driven by the development of phosphine-metal complexes. numberanalytics.comwiley.comwiley-vch.de

A landmark achievement was the discovery of Wilkinson's catalyst, RhCl(PPh₃)₃, in 1966, which proved to be a highly effective catalyst for the hydrogenation of alkenes under mild conditions. numberanalytics.comwikipedia.org This discovery was pivotal, demonstrating the profound impact phosphine ligands could have on the reactivity of transition metals. numberanalytics.com Following this, the development of phosphine-modified cobalt and later rhodium catalysts for hydroformylation (the "oxo process") became a major industrial application. wikipedia.org The success of these early systems spurred decades of research into designing a vast array of phosphine ligands, including monodentate, bidentate (diphosphine), and chiral phosphines, each tailored for specific catalytic transformations. numberanalytics.comwiley.com The history of transition-metal catalysis is, in many respects, intertwined with the development of these crucial ligands. sioc-journal.cn

Significance of Steric and Electronic Properties of Phosphine Ligands in Chemical Transformations

The efficacy of a phosphine ligand in a catalytic cycle is primarily governed by its steric and electronic characteristics, which are interdependent yet can be independently modified to a significant degree. libretexts.org The ability to systematically adjust these properties is a key reason for the ubiquity of phosphine ligands in catalysis. rsc.orgresearchgate.net

Electronic Effects: The electronic nature of a phosphine ligand is defined by its ability to donate its lone pair of electrons to a metal center (σ-donation) and accept electron density from the metal into its P-C σ* antibonding orbitals (π-acceptance). numberanalytics.com The substituents on the phosphorus atom dictate its electron-donating ability. Electron-releasing groups (like alkyls) make the phosphine a stronger σ-donor, increasing the electron density on the metal. This enhanced electron density at the metal can, in turn, facilitate key catalytic steps like oxidative addition and strengthen back-bonding to other ligands, such as carbon monoxide (CO). libretexts.orglibretexts.org

In the 1970s, Chadwick A. Tolman introduced a method to quantify the electronic effect of phosphines by measuring the C-O stretching frequency (ν(CO)) of Ni(CO)₃L complexes (where L is the phosphine ligand). libretexts.org Strongly electron-donating phosphines increase the electron density on the nickel center, which leads to increased π-backbonding to the CO ligands, weakening the C-O bond and thus lowering its stretching frequency. libretexts.orglibretexts.orgrsc.org This value is known as the Tolman Electronic Parameter (TEP). rsc.orgrsc.org

Steric Effects: The steric bulk of a phosphine ligand is also a critical factor. It influences the coordination number of the metal complex, often stabilizing lower coordination numbers that are essential for creating vacant sites for substrate binding. libretexts.org Bulky phosphines can also control selectivity by dictating the pathway of substrate approach to the metal center and can accelerate the final reductive elimination step in many cross-coupling reactions. rsc.org

To quantify this property, Tolman developed the concept of the "cone angle" (θ). This is the apex angle of a cone, centered 2.28 Å from the phosphorus atom, that encompasses the van der Waals radii of the outermost atoms of the ligand's substituents. libretexts.org A larger cone angle indicates greater steric hindrance around the phosphorus atom. libretexts.org The interplay between steric and electronic effects allows for the rational design of catalysts for specific chemical transformations. acs.org

| Phosphine Ligand | Tolman Electronic Parameter (TEP), ν(CO) in cm⁻¹ | Cone Angle (θ) in degrees |

|---|---|---|

| P(t-Bu)₃ | 2056.1 | 182 |

| PCy₃ | 2056.4 | 170 |

| P(t-Bu)Ph₂ | 2059.5 | 170 |

| PPh₃ | 2068.9 | 145 |

| P(OPh)₃ | 2085.3 | 128 |

| PF₃ | 2110.8 | 104 |

This table presents Tolman parameters for a selection of common phosphine ligands to illustrate the range of steric and electronic properties. Data is compiled from established chemical literature.

Overview of Research Trajectories for tert-Butyldiphenylphosphine

This compound (t-BuPh₂P) is a monodentate phosphine ligand that possesses a unique balance of properties: the two phenyl groups provide electronic interaction capabilities, while the bulky tert-butyl group imparts significant steric hindrance. vulcanchem.comnih.gov Its cone angle is comparable to the very bulky tricyclohexylphosphine (B42057) (PCy₃), but it is electronically distinct. This combination makes it an effective ligand in a variety of catalytic reactions where both steric bulk and specific electronic character are required.

Research involving t-BuPh₂P has largely focused on its application in transition metal-catalyzed reactions, particularly palladium- and nickel-catalyzed cross-couplings and cobalt-catalyzed polymerizations.

Key Research Applications:

Palladium-Catalyzed Cross-Coupling: t-BuPh₂P has been identified as a crucial ligand in several palladium-catalyzed reactions. In a silyl-Heck reaction between styrenes and silyliodides, t-BuPh₂P was found to provide the optimal balance of steric and electronic factors, being sufficiently electron-rich to support the low-valent palladium catalyst while being sterically accommodating for the bulky silyl (B83357) group. nih.gov It is also used as a ligand in various other cross-coupling reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations. sigmaaldrich.com

Gold-Catalyzed Reactions: Gold complexes featuring t-BuPh₂P have been synthesized and studied. For instance, the complex (this compound)gold(I) has been used in cross-coupling reactions. Studies comparing its activity to similar gold complexes with different phosphine ligands, such as di(tert-butyl)phenylphosphine, help to elucidate how steric and electronic tuning of the phosphine ligand affects catalytic outcomes. mdpi.comsciprofiles.comnsu.ru

Cobalt-Catalyzed Polymerization: In the polymerization of 1,3-butadiene (B125203), cobalt(II) chloride complexes with t-BuPh₂P, when activated by methylaluminoxane (B55162) (MAO), produce highly syndiotactic 1,2-polybutadiene. nih.gov Research comparing a series of CoCl₂(PRPh₂)₂ catalysts showed that the stereoselectivity of the polymerization is strongly influenced by the steric hindrance of the phosphine ligand, with the syndiotacticity of the polymer increasing with the bulkiness of the R group. The complex with t-BuPh₂P yielded a polymer with up to 95% 1,2-content and an 85% syndiotactic index, underscoring the directing effect of the ligand's steric profile. nih.gov

Other Catalytic Transformations: The utility of t-BuPh₂P extends to other reactions, such as the nickel-catalyzed carbocyanation of alkynes and the palladium-catalyzed hydrocarboxylation of acetylene. sigmaaldrich.com Furthermore, the corresponding phosphine oxide, this compound oxide, is a subject of research, for example, in the development of methods for double ortho-lithiation to create complex phosphorus heterocycles. researchgate.net

| Reaction Type | Catalyst System | Key Research Finding | Reference |

|---|---|---|---|

| Silyl-Heck Reaction | Palladium / t-BuPh₂P | Provides an optimal balance of steric and electronic factors for coupling styrenes with silyliodides. | nih.gov |

| Butadiene Polymerization | CoCl₂(PtBuPh₂)₂ / MAO | Produces highly syndiotactic 1,2-polybutadiene, demonstrating that increased ligand steric bulk enhances polymer syndiotacticity. | nih.gov |

| Cross-Coupling | NN-Au-PtBuPh₂ / Palladium | The gold(I) complex acts as a reagent in palladium-catalyzed cross-coupling with bromoarenes, showing comparable activity to related phosphine complexes. | mdpi.comsciprofiles.com |

| C—H Functionalization | Palladium / t-BuPh₂P | Used as a ligand in the Pd-catalyzed C—H functionalization to construct quaternary carbon centers. | sioc-journal.cn |

Structure

3D Structure

属性

IUPAC Name |

tert-butyl(diphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19P/c1-16(2,3)17(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZUPHAGRBBOLTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60208727 | |

| Record name | tert-Butyldiphenylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60208727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6002-34-2 | |

| Record name | tert-Butyldiphenylphosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6002-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyldiphenylphosphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006002342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6002-34-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244302 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | tert-Butyldiphenylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60208727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyldiphenylphosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.316 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | tert-Butyldiphenylphosphine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LR9MN4MU3H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Tert Butyldiphenylphosphine

Reaction of Diphenylphosphine (B32561) with tert-Butyllithium (B1211817)

The synthesis involving diphenylphosphine and an organolithium reagent like tert-butyllithium is a fundamental approach in organophosphorus chemistry. While direct reaction to form the final product is complex, the process typically involves the deprotonation of diphenylphosphine by a strong base to form a nucleophilic phosphide (B1233454) intermediate.

In a related context, studies have shown that tert-butyllithium can react with phosphorus(V) compounds, such as triphenylphosphine (B44618) oxide, to yield tert-butyldiphenylphosphine oxide through the displacement of a phenyl group. thieme-connect.com This demonstrates the capability of the tert-butyl anion from tert-butyllithium to form a P-C bond by substituting other groups attached to the phosphorus center. A more direct synthesis of an alkyl diphenylphosphine involves the deprotonation of diphenylphosphine with a base like potassium tert-butoxide, followed by reaction with an alkyl halide.

Another relevant reaction involves treating a phosphinite precursor with tert-butyllithium. acs.org In these reactions, this compound oxide has been observed as a product resulting from the nucleophilic addition of the tert-butyl group at the phosphorus center. acs.org This highlights that while tert-butyllithium is an effective source of the tert-butyl group, the specific pathway to this compound often involves intermediates or alternative phosphorus starting materials rather than a simple one-pot reaction with diphenylphosphine.

| Reactant 1 | Reactant 2 | Key Intermediate | General Outcome |

| Diphenylphosphine | Strong Base (e.g., n-BuLi) | Lithium diphenylphosphide | Nucleophile for subsequent alkylation |

| Triphenylphosphine Oxide | tert-Butyllithium | N/A | Ligand exchange to form this compound oxide thieme-connect.com |

| Phosphinite Ester | tert-Butyllithium | Aryllithium species | Formation of this compound oxide as a side product acs.org |

Phosphination of Aromatic Compounds with Phosphorus Trichloride (B1173362) and Subsequent Reduction

A classical and versatile route to organophosphorus compounds begins with phosphorus trichloride (PCl₃). nii.ac.jp This method involves the electrophilic substitution of an aromatic ring, such as benzene (B151609), followed by further functionalization and a final reduction step to yield the tertiary phosphine (B1218219).

The typical sequence is initiated with a Friedel-Crafts reaction between benzene and phosphorus trichloride, often catalyzed by aluminum chloride (AlCl₃), to produce phenyldichlorophosphine (PhPCl₂). Further reaction with another equivalent of benzene can yield diphenylchlorophosphine (Ph₂PCl). These chlorophosphine intermediates are central to building the desired tertiary phosphine. Once diphenylchlorophosphine is formed, it can be reacted with a tert-butylating agent, such as tert-butyllithium or a tert-butyl Grignard reagent, to introduce the bulky alkyl group. The resulting species is a phosphorus(III) compound, which may be oxidized to the more stable phosphine oxide during workup and then reduced back to the tertiary phosphine in a dedicated final step. This multi-step approach offers modularity but can be associated with significant waste production. nii.ac.jp

| Step | Reactants | Catalyst/Reagent | Product |

| 1. Phosphination | Benzene, Phosphorus Trichloride | AlCl₃ | Phenyldichlorophosphine |

| 2. Arylation | Phenyldichlorophosphine, Benzene | AlCl₃ | Diphenylchlorophosphine |

| 3. Alkylation | Diphenylchlorophosphine | tert-Butyllithium or t-BuMgCl | This compound |

| 4. (Optional) | This compound | Oxidizing Agent | This compound Oxide |

| 5. (Optional) | This compound Oxide | Reducing Agent | This compound |

Synthesis via Grignard Reagents and Phenyldichlorophosphine

The use of Grignard reagents provides a powerful and widely used method for forming carbon-phosphorus bonds. The synthesis of unsymmetrical tertiary phosphines and their oxides from phosphonyl or phosphinyl halides is a well-established strategy. datapdf.com For this compound, the reaction typically starts with phenyldichlorophosphine (PhPCl₂).

In this approach, phenyldichlorophosphine is treated sequentially with two different Grignard reagents. For instance, it can first react with one equivalent of a phenyl Grignard reagent (e.g., phenylmagnesium bromide) to form an intermediate, which is then reacted with tert-butylmagnesium chloride. The order of addition can be reversed. The high reactivity of Grignard reagents allows for the stepwise replacement of the chlorine atoms on the phosphorus center with the desired organic groups. Using a significant excess of the Grignard reagent can help drive the reaction to completion and achieve good yields of the tertiary phosphine oxide after an oxidative workup. datapdf.com The phosphine oxide can then be reduced to the final this compound. A specific preparation involves adding a solution of phenyldichlorophosphine in anhydrous ether to a Grignard mixture to yield the target compound. prepchem.com

| Phosphorus Source | Grignard Reagent 1 | Grignard Reagent 2 | General Product |

| Phenyldichlorophosphine | Phenylmagnesium Bromide | tert-Butylmagnesium Chloride | This compound prepchem.com |

| Phosphorus Oxychloride | Phenylmagnesium Bromide (excess) | N/A | Triphenylphosphine Oxide datapdf.com |

| Diphenylphosphinic Chloride | tert-Butylmagnesium Chloride | N/A | This compound Oxide datapdf.com |

Alternative and Advanced Synthetic Approaches

Beyond the classical methods, several alternative strategies have been developed for the synthesis of this compound and related structures. One notable approach involves the reaction of triphenylphosphine oxide with bulky organolithium reagents like sec-butyllithium (B1581126) or tert-butyllithium. thieme-connect.com This reaction proceeds via an initial ortho-lithiation followed by intramolecular coupling, but can also result in ligand exchange, where a phenyl group on the phosphorus atom is replaced by the alkyl group from the organolithium reagent, yielding alkyldiphenylphosphine oxides. thieme-connect.com The resulting this compound oxide can subsequently be reduced to the desired phosphine.

Another area of advanced methodology involves the direct functionalization of the phosphine oxide scaffold. For example, it has been shown that this compound oxide can undergo double ortho-lithiation. The resulting species can be trapped with various electrophiles to create complex, difunctionalized phosphine oxides, which can be converted into phosphorus heterocycles like dibenzophospholes. researchgate.net While not a primary synthesis of the parent compound, this demonstrates advanced methods for creating derivatives.

Furthermore, alternative methods for synthesizing related phosphines, such as tri-tert-butylphosphine (B79228), have been developed using reagents like calcium phosphide in reaction with tert-butyl bromide, showcasing the breadth of synthetic tools available in organophosphorus chemistry. google.com

Mechanistic Insights into Tert Butyldiphenylphosphine Functionality

Ligand Behavior in Organometallic Complexes

Tert-butyldiphenylphosphine, a monodentate phosphine (B1218219) ligand, is a cornerstone in organometallic chemistry and catalysis. sigmaaldrich.comweibosci.com Its behavior in organometallic complexes is dictated by a synergistic interplay of electronic and steric factors, which can be finely tuned by modifying its substituents. youtube.com The phosphorus atom possesses a lone pair of electrons available for donation to a transition metal center, forming a coordinate covalent bond. youtube.comresearchgate.net This interaction is fundamental to its role as a ligand, influencing the stability, reactivity, and selectivity of the resulting metal complex.

Phosphine ligands are classic two-electron donors. youtube.com The primary bonding interaction involves the donation of the phosphorus lone pair of electrons into an empty orbital on the transition metal, a process known as σ-donation. youtube.com The electronic properties of the phosphine, specifically its ability to donate electrons, are heavily influenced by the nature of the substituents on the phosphorus atom. youtube.com

This compound is considered a strongly electron-donating ligand. youtube.com The alkyl tert-butyl group is an electron-releasing group, which increases the electron density on the phosphorus atom. This enhanced electron density makes the lone pair more available and more basic, leading to strong σ-donation to the metal center. youtube.com This increased electron density on the metal can be observed experimentally, for instance, by measuring the C-O stretching frequencies in metal carbonyl complexes. More electron-donating ligands lead to more electron density on the metal, increased back-bonding to the carbonyl ligands, and consequently, a lower C-O stretching frequency. youtube.com

Table 1: Electronic Properties of Selected Phosphine Ligands

| Ligand | Substituent Type | Relative Electron-Donating Ability |

|---|---|---|

| Tri(tert-butyl)phosphine | Alkyl | Very High youtube.com |

| This compound | Alkyl/Aryl | High |

| Triphenylphosphine (B44618) | Aryl | Moderate |

| Triphenylphosphite | Aryloxy | Low |

This table provides a qualitative comparison of the electron-donating strength based on the nature of the substituents.

The tert-butyl group is exceptionally bulky, and its presence on the phosphorus atom in this compound introduces significant steric hindrance around the metal center to which it is coordinated. vulcanchem.commdpi.com This steric bulk is a critical feature that profoundly influences the ligand's coordination capabilities and the reactivity of the resulting complex. vulcanchem.com

The steric properties of phosphine ligands are often quantified using parameters like the Tolman cone angle (θ). This angle is a measure of the solid angle occupied by the ligand at the metal center. youtube.com this compound has a cone angle of 157°, which is considerably larger than that of less bulky phosphines like triphenylphosphine (145°) or triethylphosphine (B1216732) (132°). This large steric footprint restricts the number of other ligands that can coordinate to the metal and influences the geometry of the complex. mdpi.com

In a study of cobalt(II) chloride complexes, the greater steric hindrance of the tert-butyl group in CoCl₂(PᵗBuPh₂)₂ resulted in larger cobalt-phosphorus and cobalt-chlorine bond distances compared to complexes with smaller phosphine ligands. mdpi.com Furthermore, the steric repulsion between the bulky ligands forced a widening of the P-Co-P bond angle to 113.69°, significantly larger than in analogous complexes with ethyl (102.89°) or n-propyl (104.85°) groups. mdpi.com This demonstrates how the steric bulk directly impacts the coordination sphere of the metal. Another metric, the "percent buried volume" (%Vbur), also quantifies the space occupied by the ligand and has been used to correlate steric hindrance with catalytic activity. core.ac.uktuwien.at

Table 2: Comparison of Tolman Cone Angles (θ) for Various Phosphine Ligands

| Ligand (PR₃) | Cone Angle (θ) | Source |

|---|---|---|

| Triethylphosphine (PEt₃) | 132° | |

| Triphenylphosphine (PPh₃) | 145° | |

| **this compound (PᵗBuPh₂) ** | 157° | |

| Tri(tert-butyl)phosphine (P(t-Bu)₃) | 182° |

Data compiled from various sources to illustrate the relative steric bulk.

Impact of Steric Bulk on Regioselectivity and Stereoselectivity

The substantial steric hindrance exerted by this compound is not merely a structural feature; it is a powerful tool for controlling the outcome of chemical reactions. By physically blocking certain reaction pathways or transition states, it can dictate the regioselectivity (where a reaction occurs on a molecule) and stereoselectivity (the spatial orientation of the products).

A clear example is seen in the palladium-catalyzed silyl-Heck reaction. nih.gov The use of this compound as a ligand was crucial for achieving high yields and excellent stereoselectivity, exclusively affording the E-products (trans-isomers) in the coupling of styrenes with iodotrimethylsilane. nih.gov The ligand's steric bulk provides a balance of steric protection for the palladium center while allowing for the necessary steps of the catalytic cycle to proceed. This steric control minimizes side reactions like alkene isomerization.

In polymerization reactions, the steric properties of the phosphine ligand can have a profound effect on the polymer's microstructure. In the cobalt-catalyzed polymerization of 1,3-butadiene (B125203), the syndiotacticity of the resulting polymer was found to increase with the increasing steric hindrance of the phosphine ligand. mdpi.comresearchgate.net The use of the bulky this compound ligand promoted the formation of highly syndiotactic 1,2-poly(1,3-butadiene). mdpi.com

Furthermore, in the ring-opening polymerization of ε-caprolactone catalyzed by group 4 metal complexes, a ligand bearing a phosphorus-bound tert-butyl group showed significantly different behavior compared to one with a phenyl group. nih.gov The tert-butyl group was instrumental in discouraging undesirable transesterification side reactions, leading to polymers with well-controlled molecular weights and low polydispersity, characteristic of a living polymerization system. nih.gov

Role in Stabilizing Metal Complexes

The combination of strong electron donation and significant steric bulk makes this compound an excellent ligand for stabilizing metal complexes, particularly those with low coordination numbers or in low oxidation states. mdpi.com

The steric hindrance provided by the tert-butyl and phenyl groups creates a protective pocket around the metal center. This steric shielding can prevent unwanted side reactions, such as the formation of inactive metal clusters or decomposition via pathways like β-hydride elimination. vulcanchem.com For instance, in Suzuki-Miyaura coupling reactions, the ligand helps to stabilize the active Pd(0) intermediates. vulcanchem.com

The strong σ-donation from the phosphorus lone pair increases the electron density at the metal center, which helps to stabilize electron-deficient or low-valent metal species. youtube.comresearchgate.net This electronic stabilization is crucial for the longevity and efficiency of many catalysts. Organogold(I) complexes, for example, exhibit high stability in both solid and solution states when coordinated with this compound. mdpi.com This stability is essential for their application in catalysis and medicinal chemistry. mdpi.comacs.org The ligand's ability to balance steric protection with sufficient lability is key to its success in stabilizing reactive intermediates in catalytic cycles, such as the Pd-Si intermediate in the silyl-Heck reaction.

Applications of Tert Butyldiphenylphosphine in Transition Metal Catalysis

Palladium-Catalyzed Reactions

Palladium complexes bearing phosphine (B1218219) ligands are among the most versatile and powerful catalysts for the formation of carbon-carbon and carbon-heteroatom bonds. The choice of phosphine ligand is crucial for the success of these reactions, influencing catalyst stability, activity, and selectivity. tert-Butyldiphenylphosphine has emerged as a key ligand in this context, particularly for its ability to promote reactions involving challenging substrates. scispace.commit.edunih.gov

Cross-Coupling Reactions

Cross-coupling reactions are a class of reactions in which two different organic fragments are joined together with the aid of a transition metal catalyst. mdpi.com The use of bulky and electron-rich phosphine ligands like this compound has been instrumental in expanding the scope and efficiency of these transformations. scispace.commit.edunih.gov These ligands enhance the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination, leading to improved catalyst performance. mit.edunih.gov

The Suzuki-Miyaura coupling is a widely used method for the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. mit.edunih.gov The use of bulky and electron-rich phosphine ligands has significantly improved the efficiency and selectivity of this reaction. scispace.commit.edunih.gov These ligands facilitate the coupling of a wide range of substrates, including unactivated aryl chlorides and hindered starting materials. scispace.commit.edunih.gov The effectiveness of these ligands is attributed to their ability to stabilize the active monoligated palladium species in the catalytic cycle. nih.gov While beneficial for coupling, bulky phosphine ligands can also promote an undesired side reaction known as protodeboronation, which consumes the organoboron reagent. digitellinc.com

Research has shown that palladium catalysts supported by dialkylbiaryl phosphine ligands are highly active for Suzuki-Miyaura coupling reactions. mit.edunih.gov These systems enable the coupling of various substrates, including aryl bromides, triflates, and unactivated aryl chlorides, often at room temperature and with low catalyst loadings. nih.gov

Table 1: Selected Examples of Suzuki-Miyaura Coupling using this compound Analogs

Aryl Halide/Triflate Boronic Acid Catalyst System Conditions Yield (%) Reference 4-Chlorotoluene Phenylboronic acid Pd(OAc)2 / t-BuXPhos Toluene, K3PO4, 100 °C 98 nih.gov 4-Bromoanisole 2-Methylphenylboronic acid Pd2(dba)3 / SPhos Toluene, K3PO4, rt 95 wikipedia.org 1-Bromo-4-(trifluoromethyl)benzene 4-Methoxyphenylboronic acid Pd(OAc)2 / RuPhos THF, K3PO4, rt 92 wikipedia.org

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling aryl halides or triflates with amines. organic-chemistry.org The development of bulky and electron-rich phosphine ligands has been crucial to the success of this reaction, enabling the use of a wide range of substrates under milder conditions. scispace.commit.edu These ligands accelerate both the oxidative addition and reductive elimination steps in the catalytic cycle. mit.edunih.gov For instance, the use of specific dialkylbiaryl phosphine ligands has made the coupling of unactivated aryl chlorides a routine transformation. mit.edunih.gov

The choice of ligand, base, and solvent is critical for optimizing the Buchwald-Hartwig reaction. nih.gov For example, in the coupling of bromobenzene (B47551) with various secondary amines, different phosphine ligands such as TrixiePhos, XPhos, and t-BuXPhos have been found to be optimal depending on the amine substrate. nih.gov

Table 2: Ligand Effects in Buchwald-Hartwig Amination of Bromobenzene

Amine Optimal Ligand Base Solvent Reference Carbazole (Cz) TrixiePhos t-BuOLi Toluene nih.gov Diphenylamine (DPA) XPhos t-BuONa Toluene nih.gov Phenoxazine (PXZ) XPhos t-BuONa Toluene nih.gov Phenothiazine (PTZ) XPhos t-BuONa Toluene nih.gov N,N-Dimethylacridan (DMAC) t-BuXPhos t-BuONa Toluene nih.gov

The Heck reaction, or Mizoroki-Heck reaction, is a carbon-carbon bond-forming reaction between an unsaturated halide and an alkene, catalyzed by a palladium complex. wikipedia.org The reaction typically proceeds through a Pd(0)/Pd(II) catalytic cycle. wikipedia.org The use of this compound has been reported to be effective in specific variations of the Heck reaction. nih.gov

In a notable example, this compound was identified as a key ligand for an improved palladium-catalyzed silyl-Heck reaction of styrenes and isolated terminal alkenes with silyliodides. nih.gov This ligand was found to provide an optimal balance of steric and electronic properties, being electron-rich enough to support the low-valent palladium species while being small enough to accommodate the bulky trimethylsilyl (B98337) group. nih.gov This system allowed for the coupling of various styrenes with iodotrimethylsilane, exclusively yielding the E-isomers. nih.gov

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.govorganic-chemistry.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org While many phosphine ligands can be used, the choice of ligand can influence the reaction's efficiency.

A versatile catalyst system for Sonogashira reactions of aryl bromides at room temperature involves the use of Pd(PhCN)2Cl2 with P(t-Bu)3. organic-chemistry.org This highlights the utility of bulky trialkylphosphines in facilitating this transformation under mild conditions.

The Negishi coupling is a palladium- or nickel-catalyzed reaction that couples an organozinc compound with an organic halide or triflate. wikipedia.orgorganic-chemistry.org This reaction is valued for its functional group tolerance and the high reactivity of organozinc reagents. sigmaaldrich.com The use of bulky and electron-donating phosphine ligands is often beneficial.

Palladium catalysts supported by ligands such as triphenylphosphine (B44618) and XPhos are commonly used in Negishi couplings. wikipedia.org A highly active catalyst for the Negishi cross-coupling of aryl and vinyl chlorides involves the use of the commercially available Pd(P(t-Bu)3)2. organic-chemistry.org This demonstrates the effectiveness of bulky trialkylphosphine ligands in promoting these challenging coupling reactions. Furthermore, RuPhos has proven to be an effective ligand for the palladium-catalyzed Negishi coupling of organozincs with aryl halides, tolerating hindered substrates and a wide array of functional groups. wikipedia.org

Ruthenium-Catalyzed Reactions

The versatility of this compound extends to a variety of ruthenium-catalyzed processes, where it influences the efficiency and outcome of hydrogenation and coupling reactions.

A notable application of this compound is in the ruthenium-catalyzed reductive coupling of disubstituted allenes with aldehydes. sigmaaldrich.comchemicalbook.comlookchem.comsigmaaldrich.com This reaction, which proceeds via a transfer hydrogenation mechanism, allows for the formation of homoallylic alcohols. nih.gov The process involves the transfer of hydrogen from a source like isopropanol (B130326) to the allene (B1206475) in the presence of an aldehyde, leading to the formation of a new carbon-carbon bond. nih.gov For instance, the reductive coupling of 1,1-disubstituted allenes to aldehydes can be achieved efficiently using a ruthenium catalyst system that includes this compound. sigmaaldrich.comnih.gov

Table 1: Ruthenium-Catalyzed Reductive Coupling of Allenes and Aldehydes

| Allene Substrate | Aldehyde Partner | Product Type | Catalyst System Component | Reference |

| 1,1-Disubstituted Allenes | Formaldehyde | Homoallylic Alcohol | This compound | sigmaaldrich.comnih.gov |

| 1,1-Disubstituted Allenes | Higher Aldehydes | Homoallylic Alcohol | This compound | sigmaaldrich.comnih.gov |

While this compound itself is an achiral ligand, its derivatives and related phosphines are used in ruthenium complexes for asymmetric hydrogen transfer reactions. These reactions are crucial for the synthesis of enantiomerically enriched compounds. For example, ruthenium complexes containing phosphine ligands have been used to catalyze the asymmetric transfer hydrogenation of ketones, such as acetophenone, using refluxing 2-propanol as the hydrogen source. researchgate.netresearchgate.net In some cases, these reactions can achieve full conversion of the substrate, although the enantiomeric excess (ee) can vary. For example, certain (n-butyldiphenylphosphine)dichloro(η⁶-p-cymene)ruthenium(II) complexes have yielded up to 45% ee for the S enantiomer of 1-phenylethanol. researchgate.netresearchgate.net

Table 2: Asymmetric Transfer Hydrogenation of Acetophenone

| Catalyst Precursor | Base | Hydrogen Source | Product | Conversion | Enantiomeric Excess (ee) | Reference |

| [(η⁶-p-cymene)Ru(phosphine)Cl₂] | Potassium tert-butoxide | 2-Propanol | 1-Phenylethanol | Full | up to 45% (S) | researchgate.netresearchgate.net |

| [(η⁶-arene)Ru(P,S-phosphine)Cl]PF₆ | Not specified | 2-Propanol | 1-Phenylethanol | Good | up to 70% | researchgate.net |

Gold-Catalyzed Reactions

Gold catalysis has gained prominence for its ability to activate unsaturated carbon-carbon bonds under mild conditions. Phosphine ligands, including this compound, play a vital role in modulating the properties of gold catalysts.

Cycloisomerization Reactions of Allenes

This compound has been utilized as a ligand in transition metal-catalyzed cycloisomerization reactions of allenes. In gold(I)-catalyzed diene-allene cycloisomerization reactions, the use of electron-rich phosphine ligands like this compound can direct the reaction towards the formation of a seven-membered ring product. escholarship.org For instance, in the cycloisomerization of a tryptophol-derived diene-allene, employing a gold(I) catalyst with this compound as the ligand led almost exclusively to the seven-membered ring product. escholarship.org This highlights the significant influence of ligand choice on the reaction's regioselectivity.

Furthermore, this compound has been employed in ruthenium-catalyzed transfer hydrogenation in the reductive coupling of disubstituted allenes with aldehydes. sigmaaldrich.com It also finds application in gold-catalyzed cycloisomerization reactions that are key steps in the synthesis of complex molecules. nih.govfrontiersin.org For example, a digold(I) complex with a chiral biphenyl-phosphine ligand was used for the enantioselective 6-exo-trig cycloisomerization of an allene-functionalized pyrrole. nih.govfrontiersin.org

Synthesis of Gold Nanoparticles

This compound and its derivatives play a role as stabilizing ligands in the synthesis of gold nanoparticles (AuNPs), influencing their size and properties. nih.govacs.orgresearchgate.net The steric bulk of the phosphine ligand is a critical factor in controlling the size of the resulting AuNPs. For instance, more sterically hindered phosphines like tri-tert-butylphosphine (B79228) tend to produce smaller nanoparticles (2–5 nm) compared to less bulky ligands.

One synthetic method involves the reduction of a gold(I) precursor, such as chloro(phosphine)gold(I), in the presence of the phosphine ligand. researchgate.net A simple, one-step method utilizes the mild reducing agent 9-borabicyclo[3.3.1]nonane (9-BBN) to produce phosphine-stabilized AuNPs with a narrow size distribution, ranging from 1.2 to 2.8 nm depending on the specific phosphine ligand and reaction conditions. nih.govacs.org These phosphine-stabilized AuNPs can then serve as precursors for further functionalization through ligand exchange reactions. nih.govacs.org

General Catalytic Applications

Influence on Reaction Rate and Selectivity

The steric and electronic properties of this compound significantly influence the rate and selectivity of catalytic reactions. numberanalytics.comnih.gov As a ligand, it provides a balance of these factors, being sufficiently electron-rich to support low-valent metal centers while having a steric profile that can be tailored to specific reactions. nih.gov In palladium-catalyzed cross-coupling reactions, the choice of phosphine ligand is crucial for catalyst activity and stability. numberanalytics.com Bulky ligands can enhance selectivity by favoring the formation of specific reaction intermediates. numberanalytics.com

For example, in a palladium-catalyzed silyl-Heck reaction of styrenes, this compound was identified as a key ligand for an improved catalytic system. nih.gov It was proposed that this ligand offers an optimal balance of steric and electronic factors, being electron-rich enough to stabilize the low-valent palladium and small enough to accommodate the bulky trimethylsilyl group. nih.gov This resulted in the exclusive formation of the E-products. nih.gov The steric bulk of this compound can also be compared to other phosphine ligands to understand its impact. For instance, in a study comparing chloro(this compound)gold(I) with chloro(di(tert-butyl)phenylphosphine)gold(I) in cross-coupling reactions, the di(tert-butyl)phenylphosphine variant showed higher catalytic activity due to its optimized steric bulk, which stabilizes reactive intermediates while allowing for substrate binding. In contrast, the this compound analog exhibited lower turnover frequencies, which was attributed to greater steric hindrance that impeded the approach of the substrate.

Chemo-, Regio-, and Stereoselective Transformations

This compound is instrumental in achieving high levels of chemo-, regio-, and stereoselectivity in various transition metal-catalyzed transformations. Current time information in Bangalore, IN.nsf.gov Its steric and electronic properties can be fine-tuned to control the outcome of a reaction. numberanalytics.com

In palladium-catalyzed cross-coupling reactions, ligand choice is a primary determinant of selectivity. enscm.fr For instance, in the Suzuki-Miyaura coupling of dihalogenated N-heteroarenes, altering the phosphine ligand can switch the site of reaction. nih.gov While many ligands favor reaction at a specific position, a different ligand like P(tBu)3 can invert this selectivity. nih.gov

The application of this compound extends to various cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions. sigmaaldrich.com In cobalt-catalyzed polymerization of 1,3-dienes, cobalt(II) chloride complexes with phosphine ligands like tert-butyl(diphenyl)phosphine, when activated with methylaluminoxane (B55162) (MAO), have been shown to produce highly syndiotactic 1,2-poly(1,3-butadiene). researchgate.netcolab.ws The stereoselectivity of these polymerizations is influenced by the nature of the phosphine ligand. researchgate.net

Table 1: Impact of this compound and Related Ligands on Selectivity in Catalytic Reactions

| Reaction Type | Catalyst System | Ligand | Substrate | Key Finding on Selectivity |

|---|---|---|---|---|

| Gold-Catalyzed Diene-Allene Cycloisomerization | Au(I) | This compound | Tryptophol-derived diene-allene | Almost exclusive formation of the seven-membered ring product. escholarship.org |

| Palladium-Catalyzed Silyl-Heck Reaction | Pd | This compound | Styrenes | Exclusive formation of E-products due to optimal steric and electronic balance. nih.gov |

| Palladium-Catalyzed Suzuki-Miyaura Coupling | Pd | P(tBu)3 (related bulky phosphine) | 2,4-Diiodooxazole | Inverted regioselectivity, favoring reaction at the C2-site. nih.gov |

| Cobalt-Catalyzed Butadiene Polymerization | CoCl2/MAO | tert-Butyl(diphenyl)phosphine | 1,3-Butadiene (B125203) | Production of highly syndiotactic 1,2-poly(1,3-butadiene). researchgate.netcolab.ws |

Catalyst Stability and Lifetime Considerations

The stability and lifetime of a catalyst are critical for its practical application, and phosphine ligands like this compound can play a significant role in this aspect. googleapis.com The ligand can influence catalyst stability through its steric bulk, which can protect the metal center from undesirable side reactions. However, phosphine ligands themselves can undergo decomposition, which can be a pathway for catalyst deactivation. libretexts.org

One common decomposition pathway for phosphine ligands is P-C bond cleavage, where the metal center inserts into a phosphorus-carbon bond. libretexts.org Another decomposition route involves the formation of phosphonium (B103445) salts. libretexts.org In the context of Grubbs-class metathesis catalysts, a decomposition pathway has been identified where a free phosphine attacks the methylidene carbon, leading to the loss of several ligands. acs.orgnih.gov This decomposition can be accelerated by the presence of Lewis donors. acs.orgnih.gov

The design of the phosphine ligand can also impact its own stability and that of the catalyst. For instance, phosphinic amide functionalities can render ligands more stable to oxidation and hydrolysis. researchgate.net In some hydroformylation processes, higher catalyst stability allows for operation at higher temperatures, leading to improved process efficiency. google.com

Coordination Chemistry of Tert Butyldiphenylphosphine

Formation of Stable Metal Complexes

Tert-butyldiphenylphosphine is known to form stable complexes with a variety of transition metals. The phosphorus atom's lone pair of electrons readily donates to empty d-orbitals of metal centers, establishing a coordinate bond. This ligand has been successfully incorporated into complexes with metals such as cobalt, nickel, palladium, and gold. mdpi.commdpi.commdpi.comwits.ac.za

The formation of these complexes is often straightforward, typically involving the reaction of a metal salt or a precursor complex with the phosphine (B1218219) ligand in a suitable solvent. For instance, novel cobalt(II) dichloride complexes have been synthesized by reacting anhydrous cobalt dichloride with this compound in ethanol (B145695). mdpi.comnih.gov Similarly, gold(I) complexes, such as chloro(this compound)gold, are prepared by reacting a gold precursor like chloroauric acid with two equivalents of the phosphine ligand. mdpi.com

These complexes are often stable enough to be isolated and characterized by various analytical techniques, including single-crystal X-ray diffraction, which provides precise information about their three-dimensional structures. mdpi.comnih.gov The stability of these complexes is a key factor in their utility, particularly in the field of catalysis, where they often act as pre-catalysts or active catalytic species in reactions like Suzuki-Miyaura and other cross-coupling reactions. vulcanchem.comsigmaaldrich.comsigmaaldrich.com An example is the formation of (nitronyl nitroxide-2-ido)(this compound)gold(I), a stable paramagnetic organogold derivative. mdpi.com

However, the reactivity of the phosphine can also lead to unintended products. In one instance, while attempting to coordinate the ligand to gold(I), the phosphine was unintentionally oxidized to form this compound oxide, which was then isolated and characterized. iucr.orgnih.gov

Ligand Design Principles

The design of this compound as a ligand is centered on the interplay between its steric and electronic characteristics. The most prominent feature is the substantial steric bulk imparted by the tert-butyl group attached to the phosphorus atom. vulcanchem.com

This steric hindrance is a critical design element for several reasons:

Preventing Metal Agglomeration: The bulkiness of the ligand can prevent the formation of metal clusters, helping to maintain mononuclear catalytic species that are often more active and selective. vulcanchem.com

Controlling Stereoselectivity: The steric demands of the ligand can influence the geometry of the metal's coordination sphere, which in turn can direct the stereochemical outcome of a catalytic reaction. A notable example is in the polymerization of 1,3-butadiene (B125203) catalyzed by cobalt complexes. It has been demonstrated that increasing the steric hindrance of the phosphine ligand, such as by using this compound, leads to a higher syndiotacticity in the resulting polymer. nih.gov

Balancing Reactivity: For certain catalytic processes, this compound is considered to offer an optimal balance of steric and electronic factors. nih.gov It is sufficiently electron-rich to promote key steps in a catalytic cycle, such as oxidative addition to a low-valent metal center, while its size can facilitate other steps, like reductive elimination. nih.gov

The phenyl groups also contribute to the ligand's electronic properties and provide stability. The development of new, more specialized phosphine ligands often involves modifying the substituents on the phosphorus atom to fine-tune these steric and electronic parameters for enhanced performance in specific applications. rsc.org

Comparison with Other Phosphine Ligands

The performance and structural impact of this compound are often best understood through comparison with other phosphine ligands. These comparisons highlight the specific role of the tert-butyl group.

Structural Comparisons: In a series of cobalt complexes with the general formula CoCl₂(PRPh₂)₂, where the R group was varied (e.g., ethyl, n-propyl, iso-propyl, tert-butyl), X-ray diffraction studies revealed significant structural changes dependent on the bulkiness of the R group. mdpi.comnih.gov The complex containing this compound exhibited the largest P-Co-P bond angle. This widening of the angle is a direct consequence of the steric repulsion between the bulky tert-butyl groups and the phenyl rings of the adjacent phosphine ligand. nih.gov This steric pressure also results in longer bond distances within the complex compared to derivatives with smaller alkyl groups. nih.gov

| R Group | P–Co–P Angle (°) | Average P–Caliph Distance (Å) | Average Co–P Distance (Å) |

|---|---|---|---|

| Ethyl (Et) | 102.89(3) | 1.829(2) | Data not available |

| n-Propyl (nPr) | 104.85(4) | 1.827(2) | Data not available |

| iso-Propyl (iPr) | 110.64(3) | 1.850(2) | Data not available |

| tert-Butyl (tBu) | 113.69(1) | 1.888(1) | Longer than other complexes |

Reactivity Comparisons: In catalytic applications, the choice of phosphine can be critical. For the palladium-catalyzed silyl-Heck reaction, this compound proved to be a more effective ligand than triethylphosphine (B1216732) (PEt₃), leading to an improved catalytic system. nih.gov However, in a study on the Pd(0)-catalyzed cross-coupling reaction of organogold derivatives, complexes containing this compound (NN-Au-PᵗBuPh₂) and di(tert-butyl)phenylphosphine (NN-Au-PᵗBu₂Ph) showed similar reactivity and yields to the less bulky triphenylphosphine (B44618) (NN-Au-PPh₃) analogue. mdpi.com This indicates that for some catalytic systems, increased steric bulk on the phosphine does not necessarily translate to a significant change in performance.

| Complex | Reaction Time (h) | Product Yield (%) |

|---|---|---|

| NN-Au-PPh₃ | ~3.5 | 84-88 |

| NN-Au-PtBuPh₂ | ~3.5 | 84-88 |

| NN-Au-PtBu₂Ph | ~3.5 | 84-88 |

A quantitative metric used to compare the steric properties of phosphines is the percent buried volume (%Vbur), which describes the space occupied by a ligand in the coordination sphere of a metal. This parameter has been used to predict the ligation state (the number of ligands attached to the metal) in nickel complexes, which is a critical factor for catalytic activity. tuwien.at

Investigation of Coordination Modes

This compound typically functions as a monodentate ligand, meaning it binds to a metal center through a single point of attachment—the phosphorus atom. sigmaaldrich.com Its primary coordination mode involves the donation of the phosphorus lone pair of electrons to an empty orbital on the metal.

In many stable complexes, two molecules of this compound coordinate to a single metal center. For example, in the CoCl₂(PᵗBuPh₂)₂ complex, the two phosphine ligands and two chloride ions create a distorted tetrahedral geometry around the cobalt(II) ion. mdpi.comnih.gov The precise geometry, including bond angles and lengths, is determined experimentally using single-crystal X-ray diffraction.

While static structural characterization is common, the behavior of coordinated ligands in solution can also be investigated. Dynamic NMR spectroscopy is a powerful tool for studying the conformational dynamics of metal complexes. For instance, studies on related pentacarbonyl complexes of chromium, molybdenum, and tungsten have allowed for the direct observation of hindered rotation around the P-C(tert-butyl) bond. acs.org This type of investigation provides insight into the steric interactions and dynamic processes that occur when the ligand is part of a coordination complex.

Applications in Organic Synthesis Beyond Catalysis

Reagent in Synthesis of Complex Organic Molecules

Tert-butyldiphenylphosphine serves as a foundational reagent in the construction of specialized organometallic compounds. A notable example is its use in the synthesis of organogold derivatives of nitronyl nitroxide (NN). In this process, chloro(this compound)gold(I) is prepared as a stable, isolable intermediate. mdpi.com This is achieved by reacting chloroauric acid trihydrate with two equivalents of this compound. mdpi.com The resulting chloro(this compound)gold(I) is then used in subsequent reactions, for instance, in palladium-catalyzed cross-coupling with aryl halides to form novel paramagnetic gold-radical complexes. mdpi.com In this capacity, the phosphine (B1218219) is not merely a ligand influencing a catalytic center but a direct precursor that is incorporated into the final molecular architecture.

The synthesis involves the following steps:

Formation of the Gold Complex : Chloroauric acid trihydrate is dissolved in ethanol (B145695) under an argon atmosphere, followed by the addition of this compound. The mixture is stirred for 24 hours at room temperature, leading to the precipitation of the white, solid chloro(this compound)gold complex. mdpi.com

Use in Cross-Coupling : The isolated gold complex can then be used as a reagent. For example, it reacts with an aryl halide like p-BrC6H4NO2 in the presence of a palladium catalyst (Pd(PPh3)4) to yield the cross-coupling product, demonstrating the transfer of the phosphine-gold moiety. mdpi.com

Stereoselective Silylation by Dehydrogenative Si-O Coupling

This compound is a critical component in the stereoselective silylation of alcohols through a process known as dehydrogenative Si-O coupling. sigmaaldrich.comsigmaaldrich.comchemdad.com This method is particularly significant when using silicon-stereogenic silanes, as it allows for the kinetic resolution of racemic alcohols. nih.gov The reaction is typically catalyzed by a ligand-stabilized copper(I)-hydride species, where this compound is one of the effective monophosphine ligands that promotes the transformation. nih.gov

The key to the process is that the silylation proceeds without racemization at the silicon center. This fidelity allows the asymmetry of the silicon-stereogenic silane (B1218182) to be used to differentiate between the enantiomers of a racemic alcohol. nih.gov The choice of phosphine ligand is crucial for achieving sufficient reactivity. Research has shown that moderately electron-rich monophosphines, such as this compound, provide the necessary electronic and steric environment at the copper center to facilitate the Si-O coupling efficiently. sigmaaldrich.comnih.gov While this application involves a catalytic system, the specific role of this compound is integral to enabling the unique stereochemical outcome, marking a distinct application in advanced organic synthesis. nih.gov

One-Step Synthesis of Propylene (B89431) Glycol Phenyl Ether

This compound has been identified as an effective catalyst for the high-selectivity, one-step synthesis of propylene glycol phenyl ether from phenol (B47542) and propylene oxide. google.com This industrial process aims to maximize the yield of the desired product while minimizing byproducts. Propylene glycol phenyl ether is a valuable solvent used in coatings, inks, and cosmetics. oecd.org

In a patented method, this compound is added to phenol in a pressure-resistant reactor. Propylene oxide is then continuously introduced under anaerobic conditions. google.com The use of this compound as the catalyst leads to high product selectivity. For instance, reacting 1888g of phenol with 6.32g of this compound at temperatures between 100-140°C results in a crude product containing approximately 98.4% propylene glycol phenyl ether with very low residual phenol content. google.com

The table below summarizes findings from a comparative study within the patent, demonstrating the effectiveness of this compound relative to other organophosphorus compounds or catalyst mixtures. google.com

| Catalyst | Catalyst Amount (g) | Product Purity (Propylene Glycol Phenyl Ether) | Residual Phenol |

| This compound | 6.32 | ~98.4% | ~66 ppm |

| Tri-tert-butylphosphine (B79228) | 12.64 | ~98.9% | ~32 ppm |

| Triphenylphosphine (B44618), Tri-tert-butylphosphine, and this compound (1:1:1 mixture) | 6.32 | ~98.7% | ~75 ppm |

This interactive table is based on data from patent CN113072431A. google.com

Role in Phosphorus Transfer Reactions

The this compound framework is central to studies of phosphorus transfer reactions, where the phosphorus atom moves from one atom to another within a molecule. In these applications, the phosphine is a reactive species rather than a passive ligand. Research has explored the conversion of phosphorus(III) centers to phosphorus(V) centers and the intramolecular transfer of phosphorus from oxygen to carbon. acs.org

For example, treatment of a phosphinate ester containing the diphenylphosphinoyl group with tert-butyllithium (B1211817) can initiate a reaction cascade. acs.org One of the observed products is this compound oxide, which results from the nucleophilic addition of the tert-butyl group from the organolithium reagent to the phosphorus atom of the starting material. acs.org

Furthermore, this compound oxide itself is a valuable substrate for further functionalization through directed ortho-lithiation. researchgate.net This process allows for the introduction of various substituents onto the phenyl rings attached to the phosphorus atom, leading to the creation of phosphorus heterocycles like dibenzophospholes. researchgate.net This demonstrates the role of the phosphine oxide as a stable yet reactive platform for building more complex phosphorus-containing molecules. researchgate.net

Computational and Theoretical Studies

Modeling Steric and Electronic Effects

The catalytic activity of metal complexes is profoundly influenced by the steric and electronic characteristics of their phosphine (B1218219) ligands. Computational models are essential tools for quantifying these effects.

Steric Effects: The steric bulk of a ligand is a critical factor that can influence the coordination number of the metal center, the stability of intermediates, and the regioselectivity and stereoselectivity of a reaction. One of the most common descriptors for the steric hindrance of a phosphine ligand is the Tolman cone angle (θ) . For an asymmetric ligand like tert-butyldiphenylphosphine, the cone angle can be estimated by averaging the angles of its individual substituents.

Electronic Effects: The electronic properties of a phosphine ligand, specifically its ability to donate or accept electron density from the metal center, are key to its function. These effects are often modeled using quantum chemical calculations to determine properties such as the energy of the highest occupied molecular orbital (HOMO) of the phosphine, which relates to its σ-donating ability. A lower HOMO energy generally indicates a weaker σ-donor. Computational methods can also be used to calculate molecular electrostatic potential (MEP) maps, which visualize the electron density distribution and highlight the electron-rich lone pair on the phosphorus atom.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

While a specific DFT study on a reaction mechanism featuring this compound was not found in the provided search results, numerous studies have been conducted on closely related ligands. For instance, DFT calculations have been extensively used to study the mechanisms of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, where bulky phosphine ligands are crucial.

A representative example is the DFT study of the intramolecular C(sp³)–H arylation of 2-bromo-tert-butylbenzene catalyzed by a palladium complex of tri-tert-butylphosphine (B79228) (P(t-Bu)₃), a ligand with similar steric bulk. semanticscholar.org Such studies typically involve:

Geometry Optimization: Calculating the lowest energy structures of all species involved in the catalytic cycle.

Transition State Searching: Locating the transition state structures that connect the intermediates.

Frequency Calculations: To confirm that optimized structures are true minima or transition states and to calculate thermodynamic corrections.

These calculations can reveal how the phosphine ligand influences key steps in the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination, by stabilizing or destabilizing certain intermediates and transition states.

Ligand Electronic Parameter Quantification (e.g., Tolman Electronic Parameter)

The Tolman Electronic Parameter (TEP) is an experimentally derived measure of the electron-donating or -withdrawing ability of a phosphine ligand. It is determined by measuring the frequency of the A₁ C-O vibrational mode (ν(CO)) in a [Ni(CO)₃L] complex using infrared spectroscopy, where L is the phosphine ligand. wikipedia.org A lower ν(CO) value indicates a more electron-donating ligand, as the increased electron density on the nickel center leads to greater π-backbonding into the antibonding orbitals of the CO ligands, thus weakening the C-O bond. wikipedia.org

While the specific TEP for this compound is not explicitly stated in the provided search results, it can be estimated by comparing it to related phosphines. The TEP is influenced by the electronic effects of the substituents on the phosphorus atom. The tert-butyl group is a strong electron-donating alkyl group, while the phenyl group is more electron-withdrawing due to the sp²-hybridized carbon atom. Therefore, the TEP of this compound is expected to be intermediate between that of tri-tert-butylphosphine (P(t-Bu)₃) and triphenylphosphine (B44618) (PPh₃).

| Ligand | Tolman Electronic Parameter (ν(CO) in cm⁻¹) |

| P(t-Bu)₃ | 2056.1 |

| PPh₃ | 2068.9 |

| P(t-Bu)Ph₂ (expected) | Intermediate value |

This table presents the Tolman Electronic Parameter for related phosphine ligands to infer the expected electronic properties of this compound.

Conformational Analysis and Dynamics

Computational methods, such as molecular mechanics (MM) and density functional theory (DFT), can be used to perform a conformational analysis to identify the low-energy conformations of the ligand. These studies can reveal the preferred orientations of the tert-butyl and phenyl groups.

The solid-state conformation of this compound has been determined by X-ray crystallography. This provides a static picture of a low-energy conformation. However, in solution, the ligand is dynamic, and multiple conformations may be in equilibrium. Computational studies can model this dynamic behavior by calculating the energy barriers for rotation around the P-C bonds, providing insights into the conformational landscape of the ligand in a catalytic system. Understanding the conformational preferences and the energy barriers between different conformers is crucial for a complete understanding of how the ligand's structure influences its function in a catalytic reaction.

Future Research Directions and Emerging Applications of Tert Butyldiphenylphosphine

Tert-butyldiphenylphosphine continues to be a compound of significant interest, with ongoing research expanding its applications into more sustainable, complex, and specialized areas of chemistry. Future research is focused on leveraging its unique electronic and steric properties to address contemporary challenges in chemical synthesis, materials science, and catalysis.

常见问题

Basic Research Questions

Q. How is tert-butyldiphenylphosphine oxide synthesized, and what characterization methods are employed to confirm its structure?

- Methodological Answer : The oxide derivative is synthesized unintentionally during ligand coordination to gold(I). A typical protocol involves reacting tert-butyldiphenylphosphine with (C₄H₈S)AuCl in tetrahydrofuran (THF) at -80°C, followed by solvent removal and recrystallization from CH₂Cl₂/hexane. Characterization includes:

- ¹H/³¹P NMR : Peaks at δ 38.96 ppm (³¹P NMR) confirm phosphorus oxidation .

- IR spectroscopy : A P=O stretch at 1165 cm⁻¹ distinguishes the oxide from the parent phosphine .

- X-ray crystallography : Monoclinic crystal structure (space group P2₁) with unit cell parameters (a = 6.3432 Å, b = 9.5219 Å) validates the molecular geometry .

Q. What experimental techniques are critical for resolving the crystal structure of tert-butyldiphenylphosphine derivatives?

- Methodological Answer : Single-crystal X-ray diffraction is essential. Key steps include:

- Data collection : Use a Mo Kα radiation source (λ = 0.71073 Å) with a CCD detector, resolving 16.05 pixels/mm .

- Refinement : Apply SHELX-97 software for structure solution, with H-atoms placed in calculated positions (riding model) and isotropic displacement parameters refined .

- Validation : Cross-check with PLATON for symmetry and intermolecular interactions .

Advanced Research Questions

Q. How does tert-butyldiphenylphosphine enhance catalytic activity in palladium-mediated Suzuki-Miyaura cross-coupling reactions?

- Methodological Answer : The bulky tert-butyl group stabilizes palladium(0) intermediates, preventing aggregation. Experimental optimization involves:

- Ligand-to-metal ratio : A 3:1 molar ratio of phosphine to Pd(OAc)₂ improves yields in aryl chloride couplings .

- Solvent selection : THF or toluene at 70°C facilitates oxidative addition of alkyl bromides .

- Substrate scope : Test beta-hydrogen-containing alkyl halides; steric bulk reduces β-hydride elimination .

Q. What challenges arise when synthesizing gold(I) complexes with tert-butyldiphenylphosphine, and how are they mitigated?

- Methodological Answer : Key issues and solutions include:

- Oxidation sensitivity : Conduct reactions under inert gas (argon) to prevent phosphine oxidation .

- Solvent compatibility : Use THF for ligand dissolution and slow evaporation for crystal growth (e.g., [tBuPh₂PAuCl] synthesis) .

- Byproduct formation : Monitor reaction progress via ³¹P NMR to detect unintended phosphine oxide (δ ~39 ppm) .

Q. How can researchers resolve discrepancies in NMR data when characterizing tert-butyldiphenylphosphine derivatives?

- Methodological Answer :

- Multi-technique validation : Combine ¹H, ¹³C, and ³¹P NMR with IR and X-ray data. For example, a δ 38.96 ppm ³¹P signal confirms oxidation, while IR P=O stretches (1165 cm⁻¹) provide secondary validation .

- Dynamic effects : Variable-temperature NMR clarifies conformational flexibility (e.g., tert-butyl rotation) .

Data Analysis and Experimental Design

Q. What strategies optimize reaction conditions for tert-butyldiphenylphosphine-based catalysts in cross-coupling reactions?

- Methodological Answer :

- DoE (Design of Experiment) : Vary temperature (-80°C to room temperature), solvent polarity (THF vs. DCM), and ligand excess (1–5 equiv.) to map yield trends .

- Kinetic profiling : Use in situ IR or Raman spectroscopy to track reaction progress and identify rate-limiting steps .

- Computational modeling : DFT calculations (e.g., Gaussian 09) predict steric/electronic effects of substituents on catalytic turnover .

Q. How do steric and electronic properties of tert-butyldiphenylphosphine influence its coordination chemistry?

- Methodological Answer :

- Steric parameters : Calculate Tolman cone angle (estimated ~170°) to assess ligand bulk .

- Electronic effects : Cyclic voltammetry of Au(I) complexes reveals ligand donor strength (e.g., E₁/₂ shifts correlate with σ-donor capacity) .

- Comparative studies : Contrast with less bulky ligands (e.g., PPh₃) to isolate steric vs. electronic contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。